1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
Description
Discovery and Development of Indole-Based Chemical Architecture
The fundamental indole structure from which 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole derives has its origins in the mid-nineteenth century scientific investigations into natural dyes and organic compounds. The historical development of indole chemistry began with Adolf von Baeyer's pioneering work in 1866, when he first isolated indole through the pyrolysis of oxindole using zinc dust. This foundational discovery emerged from studies of the indigo dye, which had been used for centuries but whose chemical nature remained unknown until systematic organic chemistry began to develop. The name "indole" itself reflects this historical connection, being derived from the combination of "indigo" and "oleum," representing the conditions under which it was first isolated through treatment of indigo dye with oleum.
The early synthesis methods established by Baeyer laid the groundwork for what would become one of the most extensively studied heterocyclic systems in organic chemistry. The development of the Fischer indole synthesis in 1883 by Emil Fischer represented a crucial advancement in indole chemistry, providing a reliable method for constructing indole rings from phenylhydrazines and ketones or aldehydes under acidic conditions. This synthetic methodology became foundational to the field and remains widely used in contemporary organic synthesis, demonstrating the enduring value of classical synthetic approaches in modern chemical research.
The evolution from simple indole to complex derivatives like 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole illustrates the sophisticated level of structural elaboration achievable through modern synthetic organic chemistry. The incorporation of multiple aromatic rings, ether linkages, and nitrogen-containing heterocycles represents a significant departure from the simple bicyclic structure of indole itself, yet retains the fundamental indole core that provides the molecular framework for biological activity.
Chemical Positioning in the Field of Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole occupies a position that bridges several important chemical domains. The compound represents a sophisticated example of polycyclic heterocyclic chemistry, incorporating both the aromatic indole system and the saturated azepane ring within a single molecular framework. This structural complexity places the compound within the category of advanced pharmaceutical intermediates, where multiple heterocyclic components are combined to achieve specific biological or chemical properties.
The indole core structure positions this compound within the benzopyrrole family of heterocycles, characterized by the fusion of a benzene ring to a pyrrole nucleus at the 2,3-positions. This fundamental architecture has been recognized as one of the most versatile scaffolds in medicinal chemistry, serving as the foundation for numerous natural products, pharmaceuticals, and synthetic intermediates. The additional structural elements present in 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, including the benzyloxy groups and azepane ring, represent sophisticated functional group manipulations that extend the basic indole framework into more complex chemical space.
The positioning of this compound within heterocyclic chemistry is further defined by its role as a structural analog and synthetic intermediate. The presence of multiple benzyloxy protecting groups suggests that this compound may serve as an intermediate in synthetic sequences designed to construct more complex molecular architectures. The azepane moiety, representing a seven-membered nitrogen-containing ring, adds an additional layer of structural complexity that distinguishes this compound from simpler indole derivatives and positions it among the more elaborate heterocyclic systems studied in contemporary organic chemistry.
| Structural Component | Chemical Classification | Significance in Heterocyclic Chemistry |
|---|---|---|
| Indole Core | Benzopyrrole | Fundamental aromatic heterocycle with extensive biological activity |
| Azepane Ring | Seven-membered saturated heterocycle | Advanced nitrogen-containing ring system |
| Benzyloxy Groups | Aromatic ether substituents | Common protecting groups in synthetic chemistry |
| Ethoxy Linkage | Aliphatic ether | Flexible connector enabling structural elaboration |
Relationship to Bazedoxifene and Structural Derivatives
The relationship between 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole and bazedoxifene represents a significant aspect of contemporary pharmaceutical research and development. This compound has been identified as Bazedoxifene Impurity 7, indicating its emergence during the synthesis or degradation of bazedoxifene, a third-generation selective estrogen receptor modulator developed by Pfizer. The structural relationship between these compounds illustrates the complex chemistry involved in pharmaceutical manufacturing, where multiple related structures can arise from synthetic processes or analytical decomposition pathways.
Bazedoxifene itself represents an important advancement in selective estrogen receptor modulator technology, designed to provide beneficial estrogenic effects in bone tissue while avoiding unwanted effects in breast and uterine tissues. The compound 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole shares significant structural features with bazedoxifene, including the indole core, benzyloxy substituents, and azepane-containing side chain, suggesting that it may arise from specific synthetic intermediates or transformation products in the bazedoxifene manufacturing process.
The identification and characterization of this compound as a bazedoxifene impurity highlights the importance of understanding structural derivatives in pharmaceutical development. Regulatory requirements for drug approval necessitate comprehensive identification and quantification of impurities, making compounds like 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole essential reference standards for analytical method development and quality control processes. This relationship underscores the interconnected nature of pharmaceutical chemistry, where understanding one compound often requires detailed knowledge of its structural analogs and synthetic relatives.
The molecular framework shared between these compounds also provides insights into structure-activity relationships within the selective estrogen receptor modulator class. While the specific biological activity of 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole has not been extensively characterized, its structural similarity to bazedoxifene suggests potential for estrogen receptor interaction, though likely with different selectivity and potency profiles.
Historical Evolution of Research on Substituted Indoles
The research trajectory leading to complex indole derivatives like 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole reflects the broader evolution of indole chemistry from fundamental studies to sophisticated pharmaceutical applications. The historical development began with the classical synthesis methods established in the late nineteenth and early twentieth centuries, including the Fischer indole synthesis, Baeyer-Emmerling synthesis, and other foundational methodologies. These early approaches focused primarily on constructing the basic indole ring system and exploring simple substitution patterns.
The mid-twentieth century witnessed significant expansion in indole synthetic methodology, with the development of more sophisticated approaches such as the Leimgruber-Batcho synthesis, Bartoli synthesis, and Larock synthesis. These advanced methodologies enabled the construction of more heavily substituted indole derivatives and opened access to previously inaccessible structural motifs. The evolution of synthetic methodology directly enabled the development of compounds with the structural complexity seen in 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole.
Contemporary indole research has increasingly focused on the development of biologically active derivatives, particularly in the context of pharmaceutical applications. The recognition of indole as a privileged scaffold in medicinal chemistry has driven extensive research into substituted derivatives with potential therapeutic applications. This research emphasis has led to the development of sophisticated indole-based pharmaceuticals, including selective estrogen receptor modulators like bazedoxifene and related compounds.
The evolution of analytical chemistry has also played a crucial role in advancing substituted indole research. Modern spectroscopic and chromatographic techniques have enabled the detailed characterization of complex indole derivatives, facilitating the identification and study of compounds like 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole as pharmaceutical impurities or synthetic intermediates. This analytical capability has been essential for advancing our understanding of indole chemistry and enabling the development of more sophisticated derivatives.
| Historical Period | Key Developments | Representative Synthetic Methods | Impact on Complex Derivatives |
|---|---|---|---|
| 1860s-1880s | Fundamental indole discovery and synthesis | Baeyer reduction, early isolation methods | Established basic indole chemistry |
| 1880s-1920s | Classical synthesis development | Fischer synthesis, Reissert synthesis | Enabled systematic indole construction |
| 1950s-1980s | Advanced synthetic methodology | Leimgruber-Batcho, Bartoli, Larock syntheses | Allowed complex substitution patterns |
| 1990s-Present | Pharmaceutical applications and analysis | Modern catalytic methods, analytical techniques | Enabled sophisticated derivatives like target compound |
Significance in Organic and Medicinal Chemistry
The compound 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole holds particular significance in both organic and medicinal chemistry contexts, representing the intersection of advanced synthetic methodology and pharmaceutical research. From an organic chemistry perspective, this compound exemplifies the sophisticated level of molecular complexity achievable through modern synthetic approaches to indole derivatives. The successful construction of such a structurally elaborate molecule requires the integration of multiple synthetic transformations, including indole formation, benzyloxy group installation, azepane incorporation, and ethoxy linkage formation.
In medicinal chemistry, the significance of this compound extends beyond its identity as a pharmaceutical impurity to encompass broader implications for drug discovery and development. The structural features present in 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole represent design elements commonly employed in pharmaceutical research, including the indole scaffold as a privileged structure, benzyloxy groups as potential pharmacophores or protecting groups, and the azepane ring as a bioactive motif. Understanding the properties and behavior of such compounds contributes to the broader knowledge base required for rational drug design.
Properties
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H46N2O3/c1-34-42-30-41(49-33-37-14-8-5-9-15-37)24-25-43(42)46(44(34)38-18-22-40(23-19-38)48-32-36-12-6-4-7-13-36)31-35-16-20-39(21-17-35)47-29-28-45-26-10-2-3-11-27-45/h4-9,12-25,30H,2-3,10-11,26-29,31-33H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAHBBRIVLXMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H46N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432463 | |
| Record name | 1-[4-(2-AZEPAN-1-YL-ETHOXY)-BENZYL]-5-BENZYLOXY-2-(4-BENZYLOXY-PHENYL)-3-METHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198480-21-6 | |
| Record name | 1-[4-(2-(Azepan-1-yl)ethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198480-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-AZEPAN-1-YL-ETHOXY)-BENZYL]-5-BENZYLOXY-2-(4-BENZYLOXY-PHENYL)-3-METHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (CAS No. 198480-21-6) is a complex indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to present a comprehensive overview of its biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 654.872 g/mol. The structure features multiple aromatic rings and an azepane moiety, which may contribute to its biological properties.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activities. A study highlighted the role of similar compounds in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and cervical cancer cells . The mechanisms involved often include the inhibition of tubulin polymerization and interference with cell cycle progression.
Table 1: Summary of Anticancer Activities
| Study | Cell Line | Mechanism | Result |
|---|---|---|---|
| Breast Cancer | Inhibition of cell proliferation | Significant reduction in cell viability | |
| Cervical Cancer | Induction of mitotic blockage | Apoptosis observed in treated cells |
Neuropharmacological Effects
The azepane ring in the compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on anxiety and stress-related behaviors. Preliminary findings suggest that such derivatives may modulate serotonin receptors, which are crucial for mood regulation .
Table 2: Neuropharmacological Studies
| Study | Effect Assessed | Result |
|---|---|---|
| Anxiety Reduction | Significant decrease in anxiety-like behavior in animal models | |
| Serotonin Modulation | Altered serotonin receptor activity observed |
Case Studies
A notable case study involved the administration of related indole derivatives in xenograft models of cancer, where significant tumor regression was documented. These findings underscore the therapeutic potential of indole-based compounds in clinical settings, particularly for resistant cancer types .
Scientific Research Applications
Cancer Therapeutics
Recent studies have highlighted the role of indole derivatives, including this compound, in cancer therapy. The structural characteristics of indoles allow them to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival. For instance, compounds similar to this one have demonstrated significant DNA-binding affinities and cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
Neurological Disorders
The azepan moiety in the compound may confer neuroprotective properties, making it a candidate for treating neurological disorders such as Alzheimer's disease. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit anxiolytic effects .
Antidiabetic Activity
There is emerging evidence that certain indole derivatives can act as agonists for free fatty acid receptors (FFAR), which play a crucial role in glucose metabolism. This compound's potential to normalize blood sugar levels positions it as a candidate for developing new antidiabetic therapies .
Case Study 1: Anticancer Activity
A study focused on the synthesis of various indole derivatives demonstrated that compounds structurally related to 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression.
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, an azepan-containing indole derivative was shown to reduce neuroinflammation and improve cognitive function. This suggests that similar compounds could be developed for therapeutic use in neurodegenerative diseases.
Comparison with Similar Compounds
5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole (CAS: 198479-63-9)
- Structure : Lacks the azepane-containing side chain at position 1 .
- Properties : Smaller molecular weight (419.52 g/mol) and reduced steric bulk due to the absence of the azepane-ethoxy-benzyl group.
- Role : Serves as a precursor in bazedoxifene synthesis; removal of benzyl groups yields the active pharmacophore .
3-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-3H-indol (Impurity Formula-23)
Ethyl 1,2-dimethyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate (CAS: 309737-67-5)
- Structure : Ester groups (carboxylate, methylbenzoate) replace benzyloxy and azepane-ethoxy moieties .
Functional Group Variations in Heterocyclic Systems
Urea Derivatives (e.g., Compound 1f, 1g in )
- Structure : Thiazole-piperazine-urea hybrids with hydrazinyl and trifluoromethylphenyl groups .
- Comparison: Lower molecular weights (638–709 g/mol vs. 650.85 g/mol). Urea groups act as hydrogen bond donors/acceptors, targeting enzymes like kinases, unlike the SERM mechanism of the indole derivative . Yields (70.7–78.4%) are lower than the target compound’s 82.6% .
Thiazolidinone-Azo Derivatives (e.g., Compound 18 in )
- Structure: Azo-linked thiazolidinone with benzyloxy and methylbenzothiazolyl groups .
- Comparison :
- Azo groups introduce photochemical instability, unlike the stable ether linkages in the target compound.
- Antimicrobial activity reported, contrasting with the SERM focus of the indole derivative .
Preparation Methods
Indole Core Functionalization
The indole core is first methylated at the 3-position, often using methyl iodide or dimethyl sulfate in the presence of a strong base. Benzyloxy groups are introduced via nucleophilic substitution, typically using benzyl bromide and a base such as potassium carbonate in a polar aprotic solvent.
Synthesis of the Azepan-1-yl-Ethoxybenzyl Moiety
This side chain is synthesized by reacting 4-hydroxybenzyl alcohol with 2-bromoethylazepane under basic conditions (e.g., sodium hydride or potassium carbonate), yielding the desired ether via a Williamson reaction. The azepan-1-yl group is introduced as a pre-formed heterocycle.
Final Coupling
The key step is the alkylation of the indole nitrogen with the prepared benzyl intermediate. This is typically achieved by deprotonating the indole nitrogen (using NaH or K2CO3) and reacting with the benzyl halide derivative under anhydrous conditions. The reaction is monitored by TLC and purified by column chromatography.
Purification and Characterization
The crude product is purified using silica gel chromatography. The final compound is characterized by NMR, MS, and HPLC to confirm structure and purity, with reported purities typically exceeding 95% for research purposes.
Data Table: Synthetic Parameters and Yields
| Step | Major Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Methylation | Methyl iodide, base | DMF | 0–25 | 2–4 | 80–90 |
| Benzyloxy Etherification | Benzyl bromide, K2CO3 | Acetone | 50–60 | 4–8 | 70–85 |
| Williamson Ether Synthesis | 4-hydroxybenzyl alcohol, 2-bromoethylazepane, base | DMF | 60–80 | 6–12 | 60–75 |
| N-Alkylation (Final Step) | Indole derivative, benzyl halide, NaH | DMF | RT–50 | 8–16 | 50–70 |
| Purification | Silica gel, hexane/ethyl acetate | — | — | — | >95% purity |
Note: Actual yields and conditions may vary depending on scale and specific protocols.
Research Findings and Optimization
- The multi-step synthesis requires careful control of reaction conditions, particularly during alkylation steps, to avoid over-alkylation or side reactions.
- The use of polar aprotic solvents (DMF, DMSO) and strong bases (NaH, K2CO3) is critical for high yields in etherification and alkylation steps.
- Purification by column chromatography is essential due to the presence of structurally similar byproducts and the compound’s lipophilicity.
- The overall yield for the complete synthesis is moderate, reflecting the complexity of the molecule, but can be optimized by adjusting stoichiometry and reaction times.
Summary Table: Key Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C44H46N2O3 | — |
| Molecular Weight | 650.85 | — |
| Boiling Point (predicted) | 810.3±65.0 °C | — |
| Density (predicted) | 1.12±0.1 g/cm³ | — |
| Solubility | Slightly soluble in acetonitrile, chloroform, methanol | — |
| pKa (predicted) | 8.85±0.20 | — |
| LogP | 3.3 | — |
Q & A
Q. Methodological Insight :
- Structural Confirmation : Use -NMR and -NMR to assign proton and carbon environments, particularly for the azepane (δ ~2.6–3.2 ppm for N-CH) and benzyloxy aromatic protons (δ ~7.0–7.5 ppm). High-resolution mass spectrometry (HR-MS) confirms the molecular formula (e.g., CHNO) .
- Reactivity : The indole nitrogen and benzyl ethers may undergo alkylation or oxidation under specific conditions. Monitor via thin-layer chromatography (TLC) with iodine staining .
How can researchers optimize the synthesis yield of this compound in multi-step reactions?
Advanced Research Question
The synthesis involves sequential alkylation, benzoylation, and etherification steps. Key challenges include steric hindrance from the bulky benzyl/azepane groups and competing side reactions (e.g., over-alkylation).
Q. Methodological Recommendations :
- Stepwise Optimization :
- Benzoylation : Use benzoyl chloride in dry dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize hydrolysis .
- Azepane Introduction : Employ Mitsunobu conditions (e.g., DIAD, PPh) for the etherification of the hydroxyl intermediate with 2-(azepan-1-yl)ethanol. Monitor reaction progress via -NMR for the disappearance of the hydroxyl proton .
- Purification : Use flash chromatography (hexane:EtOAc gradient) to separate regioisomers. Final purity (>95%) can be confirmed via HPLC with a C18 column (acetonitrile/water mobile phase) .
What spectroscopic and computational methods are most effective for resolving structural ambiguities in derivatives of this compound?
Basic Research Question
Key Techniques :
- X-ray Crystallography : Resolves absolute configuration and confirms substituent positions (e.g., benzyloxy orientation). Requires high-quality single crystals grown via slow evaporation in EtOAc/hexane .
- 2D NMR (COSY, HSQC, HMBC) : Assigns coupling between the azepane’s methylene protons and adjacent groups. HMBC correlations can verify connectivity between the indole core and benzyloxy phenyl rings .
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends. Compare computed -NMR shifts with experimental data to validate structures .
How should discrepancies in reported biological activity data (e.g., IC50_{50}50 values) be addressed across studies?
Advanced Research Question
Discrepancies often arise from variations in assay conditions, cell lines, or compound purity.
Q. Methodological Strategies :
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., staurosporine for kinase inhibition). Replicate dose-response curves in triplicate .
- Purity Validation : Ensure >95% purity via HPLC and quantify residual solvents (GC-MS). Impurities <0.1% can skew IC values .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC = −log(IC)). Apply statistical tools (e.g., ANOVA) to identify outliers .
What strategies are recommended for structural modification to enhance target selectivity while maintaining metabolic stability?
Advanced Research Question
Approaches :
- Substituent Engineering :
- Replace benzyloxy groups with bioisosteres (e.g., pyridyl ethers) to improve solubility without losing π-π stacking interactions .
- Introduce fluorine at the 3-methyl position to block cytochrome P450-mediated oxidation .
- Prodrug Design : Mask the azepane amine as a tert-butoxycarbonyl (Boc) derivative to enhance bioavailability. Enzymatic cleavage in vivo restores activity .
- SAR Studies : Synthesize analogs with varying azepane ring sizes (e.g., piperidine vs. azepane) and test against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) for binding kinetics .
How can researchers mitigate instability issues during long-term storage of this compound?
Basic Research Question
Stabilization Protocols :
- Storage Conditions : Store lyophilized powder under argon at −80°C. Avoid repeated freeze-thaw cycles.
- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for hydrolysis of benzyl ethers .
- Formulation : Prepare stock solutions in DMSO with 0.1% BHT to prevent oxidation. Confirm stability via UV-Vis (λ~270 nm for indole absorbance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
